Butyl acetoxyacetate

High-Boiling Solvent Process Engineering Thermal Stability

Butyl acetoxyacetate (CAS 85237-83-8), systematically named butyl 2-(acetyloxy)acetate, is a C8 ester (MW 174.19 g/mol). This diester features both a terminal butyl ester and an internal acetoxy group.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 85237-83-8
Cat. No. B12658894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl acetoxyacetate
CAS85237-83-8
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCCCOC(=O)COC(=O)C
InChIInChI=1S/C8H14O4/c1-3-4-5-11-8(10)6-12-7(2)9/h3-6H2,1-2H3
InChIKeyGOSQVHOQDBHYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Acetoxyacetate (CAS 85237-83-8): Technical Baseline for Procurement and Differentiation


Butyl acetoxyacetate (CAS 85237-83-8), systematically named butyl 2-(acetyloxy)acetate, is a C8 ester (MW 174.19 g/mol) . This diester features both a terminal butyl ester and an internal acetoxy group . Key baseline physicochemical properties include a high boiling point of approximately 221.1°C at 760 mmHg [1] and a density estimated near 0.93 g/cm³ . Its structure confers solubility in common organic solvents and limited aqueous solubility , a profile that distinguishes it from simpler, more polar ester analogs and directs its utility in specific chemical and industrial contexts .

Why Generic Ester Substitution Fails for Butyl Acetoxyacetate (CAS 85237-83-8)


A procurement strategy based on simple ester interchange is technically flawed due to the compound's unique dual-functionality. Unlike mono-esters like n-butyl acetate, which serve primarily as solvents [1], the acetoxy group in butyl acetoxyacetate provides a second electrophilic center, enabling reactivity such as chemoselective deprotection or transacetoacetylation . Direct substitution with other C8 esters (e.g., octyl acetate) or structural isomers fails because it disregards the molecule's internal oxygen pattern, which governs critical properties such as boiling point (221.1°C) [2], hydrolysis kinetics [3], and overall polarity .

Butyl Acetoxyacetate (85237-83-8): Quantitative Differentiation Evidence for Scientific Selection


Butyl Acetoxyacetate High Boiling Point (221.1°C) Differentiation from n-Butyl Acetate

Butyl acetoxyacetate exhibits a boiling point of 221.1°C at 760 mmHg [1], compared to 124-126°C for the common industrial solvent n-butyl acetate (CAS 123-86-4) . This 97°C difference [1] results from the additional molecular weight and polar acetoxy moiety [1]. This property is critical for high-temperature applications where lower-boiling esters would volatilize uncontrollably, necessitating a high-boiling alternative [1] .

High-Boiling Solvent Process Engineering Thermal Stability

Butyl Acetoxyacetate Density (0.93 g/cm³) Comparison with n-Butyl Acetate

Butyl acetoxyacetate has an estimated density of 0.93 g/cm³ at 20°C , which is higher than the 0.88 g/mL (25°C) density of n-butyl acetate . This 5.7% difference is attributable to the compound's higher molecular weight (174.19 g/mol) and the presence of the additional acetoxy oxygen atom, which increases intermolecular forces .

Physical Property Density Formulation

Butyl Acetoxyacetate Structural Advantage in Chemoselective Deprotection over tert-Butyl Acetoacetate

In synthetic methodologies requiring chemoselective cleavage, the tert-butyl ester group in a closely related class of compounds (tert-butyl 2-acyloxyacetoacetates) can be removed while leaving other ester groups intact [1]. This chemoselective dealkoxycarbonylation is a key step in generating valuable acyloin intermediates [1]. While not a direct head-to-head study, this evidence establishes that the tert-butyl ester group within an acetoxyacetate framework provides a distinct and exploitable reactivity profile compared to other alkyl esters [1]. Butyl acetoxyacetate, as a close analog, may be evaluated for similar chemoselective transformations [1].

Chemoselectivity Protecting Group Organic Synthesis

Butyl Acetoxyacetate Hydrolytic Stability: Steric Influence of n-Butyl Group Relative to Methyl Ester

The alkaline hydrolysis of esters is significantly influenced by the steric bulk of the alkyl group [1]. While data for butyl acetoxyacetate itself is not available, studies on simpler alkyl acetates show a clear trend: the n-butyl group provides greater steric hindrance to nucleophilic attack compared to smaller alkyl groups, such as methyl [1] [2]. This translates to slower hydrolysis rates for n-butyl esters compared to methyl esters under identical conditions [1] [2]. This class-level inference suggests butyl acetoxyacetate will be more hydrolytically stable than its methyl ester analog, a property advantageous in aqueous or basic formulations [1] [2].

Hydrolysis Kinetics Chemical Stability Steric Effects

Butyl Acetoxyacetate Safety Profile: Higher Flash Point vs. n-Butyl Acetate

The estimated flash point of butyl acetoxyacetate is 101.2°C [1], substantially higher than the 22-27°C flash point of n-butyl acetate [2] [3]. This difference, exceeding 70°C [1] [2], is consistent with the compound's higher boiling point and molecular weight [1]. A higher flash point translates to lower flammability risk, potentially simplifying storage, handling, and process safety requirements compared to more volatile acetate esters [1] [2].

Flammability Safety Process Engineering

Butyl Acetoxyacetate as a Preferred Scaffold over Simple Acetates in Organic Synthesis

The structural class of acetoxyacetates provides a versatile platform for synthesis, enabling reactions not possible with simple alkyl acetates. For example, tert-butyl 2-acyloxyacetoacetates are key precursors to acyloins, a class of compounds used in various organic syntheses [1]. This is achieved through alkylation and subsequent chemoselective deprotection [1]. Butyl acetoxyacetate, as a member of this class, offers a more synthetically versatile and differentiated reactivity profile than simple alkyl acetates, which primarily act as solvents or undergo simple hydrolysis [2].

Synthetic Intermediate Reactivity Acyloin Synthesis

High-Value Application Scenarios for Butyl Acetoxyacetate (CAS 85237-83-8) Based on Evidence


Synthetic Chemistry: Intermediate for Chemoselective Transformations

Utilize as a protected synthetic equivalent in multi-step organic synthesis. Based on the reactivity of its class, the compound's ester groups can be manipulated selectively [1]. For instance, the tert-butyl ester in related compounds undergoes chemoselective cleavage, enabling the generation of acyloins without affecting other sensitive functionalities [1]. Butyl acetoxyacetate is a strong candidate for evaluating similar strategies in complex molecule construction [1].

High-Temperature Processes: Solvent or Reactive Medium

Employ as a high-boiling solvent or reactive medium for processes requiring sustained temperatures above 150°C. With a boiling point of 221.1°C [1], it offers a significantly higher thermal operating window compared to n-butyl acetate (124-126°C) [2], allowing for reaction optimization at elevated temperatures without the safety hazards or process control issues associated with volatile solvents [1] [2].

Safety-Critical Formulations: Low-Flammability Component

Integrate into formulations where reduced fire hazard is paramount. The compound's estimated flash point of 101.2°C [1] places it in a safer flammability class compared to standard solvents like n-butyl acetate (flash point 22-27°C) [2] [3]. This property is particularly valuable in industrial settings with strict fire codes, simplifying storage, handling, and transportation logistics [1] [2].

Formulations Requiring Enhanced Hydrolytic Stability

Consider for use in aqueous or alkaline formulations where ester hydrolysis is a concern. The n-butyl group, by analogy to studies on alkyl acetate hydrolysis, is expected to confer greater steric hindrance and thus enhanced stability to nucleophilic attack compared to smaller alkyl esters like methyl acetates [1] [2]. This property can extend the shelf-life and performance of water-based products where it is included as a component [1] [2].

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